molecular formula C17H24O2 B7781764 (1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B7781764
M. Wt: 260.4 g/mol
InChI Key: SGISQVBZQSXLCD-VUCTXSBTSA-N
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Description

(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a methoxyphenyl group and a trimethylbicycloheptane framework, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the bicyclic framework is alkylated with a methoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups present.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can yield a fully saturated hydrocarbon.

Scientific Research Applications

(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group and the bicyclic framework allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4S)-2-(2-hydroxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,2R,4S)-2-(2-chlorophenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

(1R,2R,4S)-2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-15(2)12-9-10-16(3,11-12)17(15,18)13-7-5-6-8-14(13)19-4/h5-8,12,18H,9-11H2,1-4H3/t12-,16+,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGISQVBZQSXLCD-VUCTXSBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1(C3=CC=CC=C3OC)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@]2(C3=CC=CC=C3OC)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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